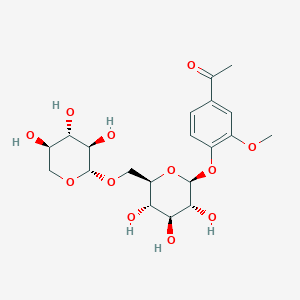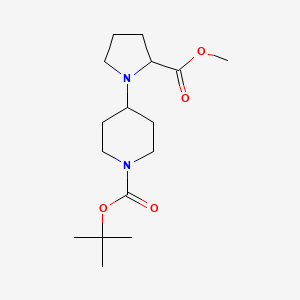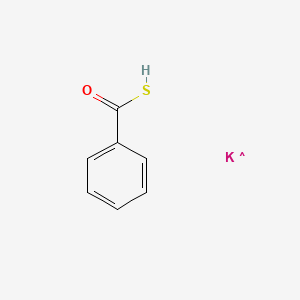
2,3,4,5,6-Pentafluorophenyl undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentafluorophenyl undec-10-enoate is an organic compound characterized by the presence of a pentafluorophenyl group attached to an undec-10-enoate moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl undec-10-enoate typically involves the esterification of undec-10-enoic acid with 2,3,4,5,6-pentafluorophenol. One common method is the Tishchenko disproportionation reaction, which uses aluminum isopropoxide as a catalyst . Another approach involves the reaction of undec-10-enoyl chloride with undec-10-enol in the presence of triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound often employs transesterification reactions. For example, ethyl-10-undecenoate can be transesterified using a copper-deposited vanadium pentoxide catalyst to yield this compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl undec-10-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl undec-10-enoate involves its interaction with various molecular targets. The pentafluorophenyl group can participate in π-π interactions and hydrogen bonding, while the undec-10-enoate moiety can undergo various chemical transformations. These interactions and transformations enable the compound to exert its effects in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorophenyl methacrylate
Uniqueness
2,3,4,5,6-Pentafluorophenyl undec-10-enoate is unique due to its combination of a pentafluorophenyl group and an undec-10-enoate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H19F5O2 |
|---|---|
Molecular Weight |
350.32 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) undec-10-enoate |
InChI |
InChI=1S/C17H19F5O2/c1-2-3-4-5-6-7-8-9-10-11(23)24-17-15(21)13(19)12(18)14(20)16(17)22/h2H,1,3-10H2 |
InChI Key |
SJIRRIGLSFURIP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B14093295.png)


![2-(3-Ethoxypropyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093310.png)
![6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14093320.png)
![4-hydroxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14093324.png)
![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-methylpropanoate](/img/structure/B14093330.png)
![2-[4-(3-fluorophenyl)-3H-imidazol-2-yl]propan-2-amine](/img/structure/B14093338.png)


![5,7-Dimethyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093366.png)
![1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14093369.png)

![ethyl 3-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl)propanoate](/img/structure/B14093378.png)
